molecular formula C18H16N6O2S B2808490 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034368-71-1

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2808490
CAS RN: 2034368-71-1
M. Wt: 380.43
InChI Key: XSEBFDQRDKCLMI-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide” is a complex organic compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve aromatic nucleophilic substitution . In some cases, the corresponding Cbz-protected piperazinones are used and, after cyclization, the protecting group is removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined through a variety of techniques, including melting point determination, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Anticancer Activity

This compound, being a derivative of triazolothiadiazine, has shown potential in anticancer activity . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity. Some derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Analgesic and Anti-inflammatory Activity

The compound has shown potential in analgesic and anti-inflammatory activities . This makes it a potential candidate for the development of new pain relief and anti-inflammatory drugs .

Antioxidant Activity

The compound has also shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antiviral Activity

The compound has potential antiviral activity . This suggests that it could be used in the development of new antiviral drugs .

Enzyme Inhibition

The compound has shown enzyme inhibition activity, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This makes it a potential candidate for the development of new drugs targeting specific enzymes .

These applications highlight the versatility and potential of this compound in various areas of medicinal chemistry and drug development .

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Future research could focus on further exploring the structure–activity relationship of these triazolo pyrazine derivatives and developing new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-2-26-17-15-23-22-14(24(15)9-8-19-17)10-20-16(25)13-11-27-18(21-13)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEBFDQRDKCLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide

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